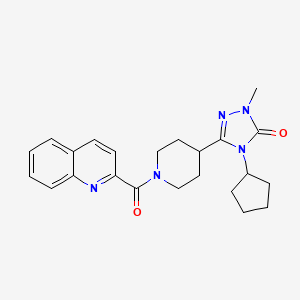
4-cyclopentyl-1-methyl-3-(1-(quinoline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core structure
Preparation Methods
The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline-2-carbonyl chloride, which is then reacted with piperidine to form the quinoline-2-carbonyl piperidine intermediate. This intermediate is subsequently reacted with cyclopentyl methyl triazolone under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine ring may enhance the compound’s binding affinity to its target, while the triazolone core can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar compounds to 4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include:
Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimicrobial and anticancer activities.
Piperidine derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.
Triazolone derivatives: These compounds contain the triazolone core and are studied for their potential therapeutic applications.
The uniqueness of 4-CYCLOPENTYL-1-METHYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combination of these three moieties, which may confer enhanced biological activity and specificity compared to its individual components.
Properties
Molecular Formula |
C23H27N5O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-cyclopentyl-2-methyl-5-[1-(quinoline-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H27N5O2/c1-26-23(30)28(18-7-3-4-8-18)21(25-26)17-12-14-27(15-13-17)22(29)20-11-10-16-6-2-5-9-19(16)24-20/h2,5-6,9-11,17-18H,3-4,7-8,12-15H2,1H3 |
InChI Key |
VRBQWKKNQVRNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3)C5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118765.png)
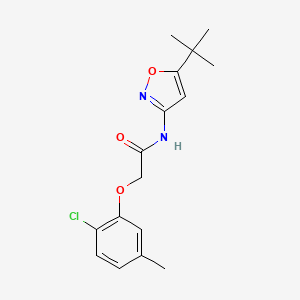
![N-[3-(dimethylamino)propyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118779.png)
methanone](/img/structure/B11118785.png)
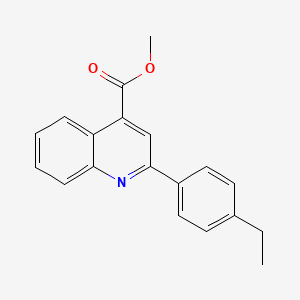
![1-[(E)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol](/img/structure/B11118800.png)
![3-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B11118806.png)
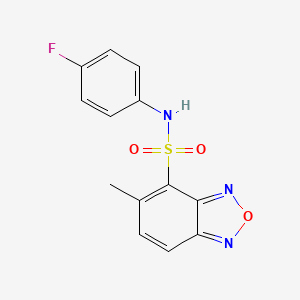
![3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11118851.png)
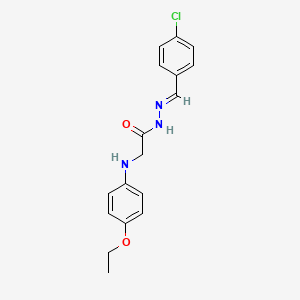
![1-(4-chlorophenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11118862.png)

![Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11118871.png)
